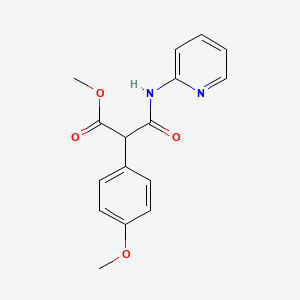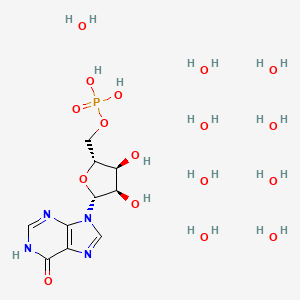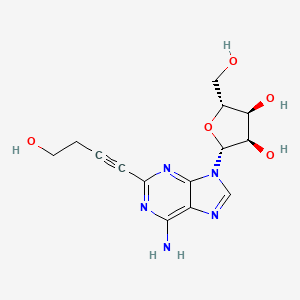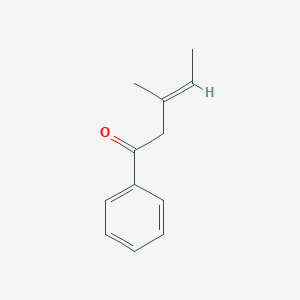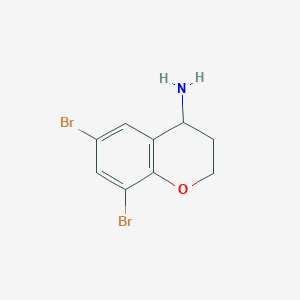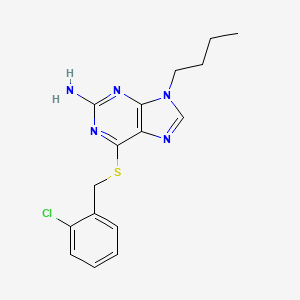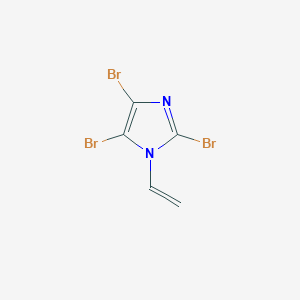
2,4,5-Tribromo-1-vinylimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Tribromo-1-vinylimidazole is a brominated derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Tribromo-1-vinylimidazole typically involves the bromination of 1-vinylimidazole. The reaction is carried out using bromine in an appropriate solvent, such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the 2, 4, and 5 positions of the imidazole ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2,4,5-Tribromo-1-vinylimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The vinyl group can undergo oxidation to form corresponding aldehydes or acids, while reduction can lead to the formation of ethyl derivatives.
Cycloaddition Reactions: The vinyl group can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea in solvents like dimethylformamide (DMF) or ethanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral media.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or methanol.
Major Products Formed:
- Substituted imidazoles with various functional groups.
- Oxidized products such as aldehydes or carboxylic acids.
- Reduced products such as ethylimidazoles.
Aplicaciones Científicas De Investigación
2,4,5-Tribromo-1-vinylimidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of bromine atoms.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2,4,5-Tribromo-1-vinylimidazole involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects .
Comparación Con Compuestos Similares
2,4,5-Tribromoimidazole: Lacks the vinyl group but shares similar bromination patterns.
1-Vinylimidazole: Lacks bromine atoms but has a similar imidazole core structure.
2,4-Dibromo-1-vinylimidazole: Contains two bromine atoms and a vinyl group, offering a comparison in terms of reactivity and applications.
Uniqueness: 2,4,5-Tribromo-1-vinylimidazole is unique due to the presence of both the vinyl group and three bromine atoms, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
41205-31-6 |
|---|---|
Fórmula molecular |
C5H3Br3N2 |
Peso molecular |
330.80 g/mol |
Nombre IUPAC |
2,4,5-tribromo-1-ethenylimidazole |
InChI |
InChI=1S/C5H3Br3N2/c1-2-10-4(7)3(6)9-5(10)8/h2H,1H2 |
Clave InChI |
YKZKXZWVKPBVBQ-UHFFFAOYSA-N |
SMILES canónico |
C=CN1C(=C(N=C1Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}butanamide](/img/structure/B12936139.png)
![2-Amino-5-oxaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12936154.png)
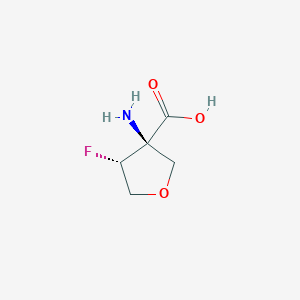
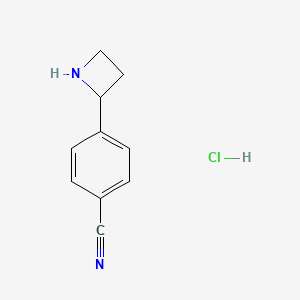
![Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B12936172.png)
![4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline](/img/structure/B12936174.png)
